molecular formula C10H13ClN2O2 B2869822 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea CAS No. 252058-85-8

1-(3-Chloro-4-methoxyphenyl)-3-ethylurea

Cat. No.: B2869822
CAS No.: 252058-85-8
M. Wt: 228.68
InChI Key: MEBAJINUEYAWLV-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-3-ethylurea is an organic compound with the molecular formula C10H13ClN2O2 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an ethylurea moiety

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-3-ethylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea typically involves the reaction of 3-chloro-4-methoxyaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-ethylurea involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-3-ethylurea can be compared with similar compounds such as:

    1-(3-Chloro-4-methoxyphenyl)-3-methylurea: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Chloro-4-methoxyphenyl)-3-phenylurea: Contains a phenyl group instead of an ethyl group.

    1-(3-Chloro-4-methoxyphenyl)-3-isopropylurea: Features an isopropyl group instead of an ethyl group.

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-3-12-10(14)13-7-4-5-9(15-2)8(11)6-7/h4-6H,3H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBAJINUEYAWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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